OXA-01

mTOR kinase inhibition IC50

Researchers requiring complete mTOR pathway blockade face a critical gap: rapamycin and rapalogs only partially inhibit mTORC1 and paradoxically activate Akt via mTORC2 feedback, confounding phenotypic readouts. OXA-01 solves this by potently inhibiting both complexes. • Dual mTORC1/mTORC2 inhibition (mTORC2 IC50: 7 nM) ensures universal Akt phosphorylation shutdown, eliminating PI3K feedback artifacts. • Achieves 100% tumor growth inhibition in GEO and Colo-205 colon xenografts, substantially outperforming rapamycin. • Enhances chemotherapy-induced apoptosis in cisplatin-resistant ovarian cancer models, a context where rapamycin suppresses cell death. Ideal for maximizing tumor suppression and dissecting mTORC2-specific biology.

Molecular Formula C21H20ClN5O2
Molecular Weight 409.9 g/mol
Cat. No. B10769728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXA-01
Molecular FormulaC21H20ClN5O2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
InChIInChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
InChIKeyUXCAKZGNKOZXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OXA-01: Dual mTORC1/mTORC2 Inhibitor


OXA-01 (CAS 936889-68-8) is a synthetic small-molecule inhibitor that targets the kinase activity of mammalian target of rapamycin (mTOR), blocking signaling through both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1]. It is an ATP-competitive inhibitor, distinct from the allosteric mechanism of rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 [2]. OXA-01 demonstrates selectivity for mTOR over related PI3K isoforms and DNA-PK and exhibits broad anti-tumor activity across diverse human xenograft models .

Why OXA-01 Cannot Be Replaced by Rapamycin


OXA-01 is not interchangeable with rapamycin, rapalogs (e.g., everolimus, temsirolimus), or other mTOR inhibitors due to its unique dual inhibition of both mTORC1 and mTORC2 [1]. Rapamycin and its analogs only partially inhibit mTORC1 and can paradoxically increase Akt phosphorylation via feedback activation of the PI3K pathway, whereas OXA-01 suppresses both mTORC1 and mTORC2 signaling, leading to complete pathway blockade and universal inhibition of Akt phosphorylation [2]. This mechanistic difference translates into quantitatively superior anti-tumor activity and distinct vascular effects that cannot be achieved with single-complex inhibitors [3].

OXA-01 vs. Rapamycin: Quantitative Evidence


Dual mTORC1/mTORC2 Kinase Inhibition

OXA-01 potently inhibits mTOR kinase activity with IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2, whereas rapamycin lacks direct mTORC2 inhibitory activity . This dual inhibition contrasts with rapamycin's allosteric, partial inhibition of mTORC1 only [1].

mTOR kinase inhibition IC50 rapamycin

Akt Phosphorylation Inhibition

In a panel of approximately 50 cancer cell lines, OXA-01 universally inhibited Akt phosphorylation at Ser473 in all lines tested, whereas rapamycin inhibited pAKT in only ~20% of lines and paradoxically induced pAKT in ~60% of lines after 24-hour treatment [1].

Akt phosphorylation mTORC2 rapamycin

4E-BP1 Phosphorylation Inhibition

OXA-01 completely inhibited phosphorylation of both S6 and 4E-BP1, downstream effectors of mTORC1, whereas rapamycin completely inhibited pS6 but only partially inhibited p4E-BP1 [1].

4E-BP1 phosphorylation mTORC1 rapamycin

Tumor Growth Inhibition in Colon Xenografts

In GEO and Colo-205 colon xenograft models, OXA-01 achieved 100% tumor growth inhibition (TGI), while rapamycin treatment resulted in only 75% TGI in GEO and 53% TGI in Colo-205 models, respectively .

tumor growth inhibition xenograft colon cancer rapamycin

VEGF Production and Tumor Angiogenesis

OXA-01 reduced VEGF production in tumors in a manner associated with decreased vessel sprouting but little vascular regression. In contrast, rapamycin exerted less effect on tumoral VEGF production [1].

VEGF angiogenesis vascular regression rapamycin

Modulation of Chemotherapy-Induced Apoptosis

In ovarian carcinoma cell lines, OXA-01 enhanced apoptosis induced by chemotherapeutic agents (cisplatinum, adriamycin, gemcitabine, irinotecan), whereas rapamycin suppressed chemotherapy-induced apoptosis in PTEN-wildtype cells [1]. This difference correlated with OXA-01's universal reduction of Akt phosphorylation vs. rapamycin's induction of pAkt in these settings [1].

apoptosis chemotherapy Akt phosphorylation ovarian cancer

OXA-01 Application Scenarios


Complete mTOR Pathway Suppression

OXA-01 is ideal for in vitro and in vivo experiments where complete blockade of both mTORC1 and mTORC2 signaling is necessary to assess the full phenotypic consequences of mTOR inhibition. Its universal inhibition of Akt phosphorylation (unlike rapamycin) ensures that feedback activation of the PI3K pathway does not confound results [1].

Colon Xenograft Tumor Suppression

In GEO and Colo-205 colon xenograft models, OXA-01 achieves 100% tumor growth inhibition, outperforming rapamycin by a substantial margin . This makes it the compound of choice for studies aiming to maximize tumor suppression or to test the ceiling of mTOR-targeted monotherapy efficacy.

Combination with Chemotherapy or VEGFR Inhibitors

OXA-01 enhances chemotherapy-induced apoptosis in ovarian cancer cell lines, including cisplatin-resistant models, whereas rapamycin suppresses it [2]. Additionally, OXA-01's unique vascular effects (reduced sprouting without regression) synergize with VEGFR inhibitors to improve tumor control [3]. These properties make OXA-01 a superior partner for combination studies.

mTORC2-Specific Functions in Cancer

Because rapamycin and rapalogs lack mTORC2 inhibitory activity, OXA-01 serves as a critical tool compound for dissecting the specific contributions of mTORC2 to tumor growth, metastasis, and therapy resistance . Its potent mTORC2 IC50 of 7 nM enables selective interrogation of this complex in cellular and in vivo settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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